molecular formula C6H15NO2 B2384808 2,3-Dimethoxybutan-1-amine CAS No. 1860261-41-1

2,3-Dimethoxybutan-1-amine

Cat. No.: B2384808
CAS No.: 1860261-41-1
M. Wt: 133.191
InChI Key: OIJTVQGTUJTGGV-UHFFFAOYSA-N
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Description

2,3-Dimethoxybutan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an amine group (-NH2) attached to a butane backbone, which is substituted with two methoxy groups (-OCH3) at the 2nd and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxybutan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia with 2,3-dimethoxybutane. This reaction typically requires a strong base, such as sodium hydride, to deprotonate the ammonia and facilitate the nucleophilic substitution reaction.

Another method involves the reductive amination of 2,3-dimethoxybutanone. In this process, the ketone is first reacted with ammonia or an amine in the presence of a reducing agent, such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst, to form the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxybutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or thiols can be used in the presence of a base.

    Acylation: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Nitroso, nitro, or imine derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Compounds with substituted functional groups.

    Acylation: Amides.

Scientific Research Applications

2,3-Dimethoxybutan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxybutan-1-amine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The methoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, while the amine group can participate in hydrogen bonding and ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxypropylamine: Similar structure but with a shorter carbon chain.

    2,3-Dimethoxyphenethylamine: Contains an aromatic ring instead of a butane backbone.

    2,3-Dimethoxybutane: Lacks the amine group.

Uniqueness

2,3-Dimethoxybutan-1-amine is unique due to its specific combination of functional groups and carbon chain length

Properties

IUPAC Name

2,3-dimethoxybutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-5(8-2)6(4-7)9-3/h5-6H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJTVQGTUJTGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CN)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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